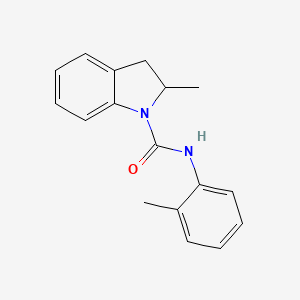![molecular formula C22H27N3O4S B5486315 1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B5486315.png)
1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenyl group, and a sulfamoyl group, which contribute to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the sulfamoyl group: This is usually done through sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl or sulfamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fentanyl analogs and their chemical properties.
Biology: Researchers study its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.
Medicine: It is investigated for its potential use in pain management and anesthesia.
Industry: The compound is used in the development of new analgesic drugs and in forensic toxicology for the detection of fentanyl analogs.
Mechanism of Action
The compound exerts its effects primarily by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid used in pain management.
Sufentanil: An analog of fentanyl with higher potency.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
1-acetyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These modifications can affect its potency, duration of action, and side effect profile.
Properties
IUPAC Name |
1-acetyl-N-[4-(2-phenylethylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17(26)25-15-12-19(13-16-25)22(27)24-20-7-9-21(10-8-20)30(28,29)23-14-11-18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKIMQSEPGRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl 4-methoxybenzoate](/img/structure/B5486239.png)
![(4E)-5-methyl-2-phenyl-4-[(2-propoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B5486258.png)
![2-{4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5486263.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B5486296.png)

![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5486332.png)
![2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5486336.png)

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
